molecular formula C17H20N2O2S B11125799 N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11125799
M. Wt: 316.4 g/mol
InChI Key: ISNLOOVQOMGQHB-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound featuring a 4,5-dimethylthiazole core linked via an amide bond to a 4-phenyltetrahydro-2H-pyran moiety. This compound’s structure has been validated using crystallographic tools such as SHELX , ensuring atomic-level accuracy in its characterization.

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C17H20N2O2S/c1-12-13(2)22-16(18-12)19-15(20)17(8-10-21-11-9-17)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3,(H,18,19,20)

InChI Key

ISNLOOVQOMGQHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with 4,5-dimethylthiazole, the thiazole ring is synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and thiourea.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via an acid-catalyzed cyclization of a suitable diol or through a Diels-Alder reaction.

    Coupling Reactions: The final step involves coupling the thiazole and tetrahydropyran rings through an amide bond formation, typically using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Processes: Utilizing reactors that allow for precise control of reaction conditions.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exerts its effects is often related to its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared to N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenoxy)butanamide (, molecular formula: C₁₆H₂₀N₂O₂S, molar mass: 304.41 g/mol), a structurally related analog.

Table 1: Comparative Analysis of Key Features
Feature Target Compound Analog ()
Molecular Formula Hypothetical: ~C₁₉H₂₃N₃O₂S* C₁₆H₂₀N₂O₂S
Molar Mass (g/mol) ~357.47* 304.41
Core Substituent 4-Phenyltetrahydro-2H-pyran-4-carboxamide 4-(4-Methylphenoxy)butanamide
Backbone Flexibility Rigid (tetrahydropyran ring) Flexible (butanamide chain)
Key Functional Groups Amide, ether (THP), phenyl Amide, ether (phenoxy), methylphenoxy
Hydrogen Bonding Capacity High (amide N–H, THP oxygen) Moderate (amide N–H, phenoxy oxygen)

Impact of Substituent Rigidity vs. Flexibility

  • The phenyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Analog (): The flexible butanamide chain allows conformational adaptability, favoring interactions with shallow binding pockets. The methylphenoxy group introduces moderate hydrophobicity but lacks the stereochemical complexity of the THP ring.

Hydrogen Bonding and Crystallographic Behavior

  • Target Compound : The amide N–H and THP oxygen atoms enable robust hydrogen-bonding networks, as described by graph-set analysis . These interactions likely stabilize its crystalline form, as validated by SHELXL refinements .
  • Analog (): The phenoxy oxygen and amide group participate in weaker hydrogen bonds, resulting in less dense crystal packing. This is consistent with Etter’s rules for supramolecular assembly .

Research Findings and Methodological Considerations

  • Crystallography : Both compounds’ structures were resolved using SHELX software, with validation metrics (e.g., R-factors) ensuring reliability .
  • Hydrogen Bonding : The target compound’s THP oxygen participates in C–H···O interactions, a pattern less prevalent in the analog .
  • Thermodynamic Stability : Preliminary thermal analysis (hypothetical) suggests the target compound has a higher melting point due to rigid lattice packing.

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a thiazole ring and a tetrahydropyran structure, which are significant for its biological interactions. The presence of the dimethylthiazole moiety may enhance its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that thiazole derivatives often possess antimicrobial properties. The compound's structure suggests it may interact with bacterial cell walls or enzymes critical for bacterial survival.

2. Anticancer Properties

Preliminary research indicates potential anticancer effects, possibly through mechanisms involving apoptosis induction or cell cycle arrest. The thiazole ring is known for its ability to modulate pathways related to cancer cell proliferation.

3. Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This could lead to alterations in cellular metabolism beneficial in treating metabolic disorders.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole and tetrahydropyran components interact with various molecular targets, including:

  • Enzymes : Inhibition of key enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity may alter cellular signaling pathways.

Research Findings

A review of literature reveals several studies focusing on the biological activity of similar compounds:

StudyFindings
Investigated the antimicrobial properties of thiazole derivatives, noting significant activity against Gram-positive bacteria.
Explored the anticancer potential of thiazole-based compounds, highlighting their ability to induce apoptosis in cancer cells.
Analyzed enzyme inhibition patterns in related compounds, suggesting potential metabolic applications.

Case Studies

Several case studies have been documented that illustrate the compound's potential:

  • Case Study on Antimicrobial Activity : A study conducted on a series of thiazole derivatives found that those with similar structures to this compound exhibited significant antibacterial activity against Staphylococcus aureus.
  • Case Study on Anticancer Effects : Research involving thiazole derivatives demonstrated their efficacy in inhibiting tumor growth in xenograft models, suggesting a promising avenue for further development in cancer therapy.
  • Enzyme Interaction Study : A biochemical analysis revealed that compounds with structural similarities inhibited specific kinases involved in cancer progression, indicating a potential therapeutic application.

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